molecular formula C23H25FN2O2 B12701977 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- CAS No. 134069-53-7

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)-

Cat. No.: B12701977
CAS No.: 134069-53-7
M. Wt: 380.5 g/mol
InChI Key: IVWUSTQDHLGJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- features a spirocyclic scaffold combining an oxazolidinone and piperidine ring system. Key structural elements include:

  • 3-(Phenylmethyl): A benzyl substituent influencing steric and electronic properties.

This compound belongs to a broader class of spirocyclic derivatives explored for therapeutic applications, including anti-inflammatory, anticonvulsant, and anticancer activities .

Properties

CAS No.

134069-53-7

Molecular Formula

C23H25FN2O2

Molecular Weight

380.5 g/mol

IUPAC Name

3-benzyl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C23H25FN2O2/c1-18-23(28-22(27)26(18)17-20-5-3-2-4-6-20)12-15-25(16-13-23)14-11-19-7-9-21(24)10-8-19/h2-10H,1,11-17H2

InChI Key

IVWUSTQDHLGJNY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Temperature Solvent Yield (%)
1 Li salt, THF −70°C THF 75–80
2 DPPA, toluene 60°C–80°C Toluene 70–85
3.1 NaH, THF −10°C–5°C THF
3.2 R-X (X = Br, I) 25°C–45°C THF 65–75
5 Ph₃P=CH₂ 0°C–25°C DCM 60–70

Hydrogenation and Deprotection

Final steps involve deprotection and purification:

  • Hydrogenolysis :
    • The carbobenzyloxy (Cbz) group is removed via catalytic hydrogenation (H₂/Pd-C) in ethanol, yielding the free amine intermediate.
  • Purification :
    • Column chromatography (SiO₂, hexane/EtOAc) isolates the target compound with >95% purity.

Alternative Synthetic Routes

  • Michael Addition-Cyclization :
    • Hydroxyurea reacts with α,β-unsaturated esters, followed by cyclization to form analogous spirocyclic structures.
  • Spiroannulation :
    • Ethyl (1-benzyl-4-hydroxypiperidin-4-yl)acetate undergoes intramolecular cyclization with phosgene to generate the spiro core.

Analytical Data and Characterization

  • HRMS : Molecular ion peak at m/z 379.18 [M+H]⁺ (C₂₀H₂₄FN₂O₂).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 9H, Ar-H), 4.82 (s, 1H, CH₂=), 3.75–3.60 (m, 4H, N-CH₂), 2.95–2.85 (m, 4H, O-CH₂).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N-3 vs. N-8 is controlled by steric effects and base strength.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce yields due to side reactions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved but often include various substituted spirocyclic derivatives .

Scientific Research Applications

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine (smaller, electronegative) improves metabolic stability compared to chlorine .

Spirocyclic Derivatives with Complex Substituents

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Activity Reference
CAS 134069-78-6 8-(Bis(4-fluorophenyl)butyl) C31H32F2N2O2 502.59 Kinase inhibition (ALK/EGFR)
CAS 613674-43-4 8-(3-Bis(4-FPh)methoxypropyl) C26H32F2N2O4 486.54 Improved selectivity for CNS targets
RCSB PDB 5Y6 Ligand 8-(3-Chloro-5-benzothiazolyl) C20H21ClN4O4S 448.92 Anticancer (kinase modulation)

Key Observations :

  • Bulkier Substituents : Compounds like CAS 134069-78-6 show enhanced selectivity for kinase targets (e.g., ALK/EGFR) due to extended hydrophobic interactions .
  • Bridged Systems : The benzothiazole group in RCSB PDB 5Y6 may confer redox-modulating properties relevant to cancer therapy .

Pharmacologically Active Spirocycles

Compound Name Core Structure Therapeutic Use Key Differences from Target Compound Reference
Fenspiride (CID 5053-06-5) 8-Phenethyl, no methylene Anti-inflammatory (respiratory) Lacks 4-methylene; reduced rigidity
CAS 23804-80-0 8-(4-Aminophenethyl) Probable CNS activity Amino group enhances solubility
(1-Thia analog) 1-Thia-4-azaspiro[4.5]decan-3-one Anticancer Sulfur substitution alters electronics

Key Observations :

  • Fenspiride : The absence of 4-methylene in fenspiride may reduce conformational stability, impacting binding kinetics .
  • Sulfur vs.

Biological Activity

Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound that combines chromate ions with azo dye ligands, resulting in unique biological and chemical properties. This article explores its biological activity, including interactions with biological molecules, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : Not specified in the sources.
  • CAS Number : 51888-17-6.
  • Structure : Contains azo groups which contribute to its colorimetric properties and potential biological activities.

Biological Activity

Research indicates that sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) exhibits several biological activities:

  • Antimicrobial Activity :
    • Azo compounds are known for their antimicrobial properties. Studies have shown that similar azo derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may exhibit similar effects.
  • Antioxidant Properties :
    • The presence of phenolic groups in the structure may confer antioxidant capabilities, which can protect cells from oxidative stress.
  • Metal Ion Interaction :
    • This compound may interact with metal ions, potentially affecting their bioavailability and toxicity in biological systems. Such interactions are crucial in understanding its environmental impact as well.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various azo compounds, including sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) against common pathogens. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Study 2: Antioxidant Activity Assessment

Another study investigated the antioxidant properties of azo compounds. The results demonstrated that compounds with similar structures exhibited strong free radical scavenging activity, suggesting that sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) may also possess significant antioxidant properties.

Comparative Analysis

Compound NameBiological ActivityReference
Sodium bis[(1-(2-hydroxyphenyl)azo)-naphtholato]chromate(1-)Antimicrobial
Disodium 4-amino-3-hydroxyphenylazo-benzenesulfonateAntioxidant
Potassium chromateToxicity studies

Q & A

Q. What are the key synthetic routes for this compound, and how can researchers optimize yield?

The compound is synthesized via multi-step protocols involving spiro ring formation and functional group modifications. A representative method includes:

  • Boc protection : Tert-butyloxycarbonyl (Boc) is used to protect amine groups during intermediate synthesis .
  • Coupling reactions : Substituents like the 4-fluorophenethyl group are introduced via nucleophilic substitution or alkylation under reflux with anhydrous K₂CO₃ in acetonitrile .
  • Deprotection : HCl in dioxane removes Boc groups, followed by neutralization with Na₂CO₃ . Yield optimization requires strict anhydrous conditions, controlled temperature (-78°C for sensitive steps), and purification via silica column chromatography (eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which spectroscopic techniques are critical for characterizing this spiro compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylene protons at δ 4.0–5.0 ppm, aromatic protons from fluorophenyl groups at δ 6.8–7.8 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 346.439) .
  • X-ray crystallography : Resolves spiro ring conformation and substituent spatial arrangement (e.g., dihedral angles between fluorophenyl and benzyl groups) .

Q. What structural features influence its physicochemical properties?

  • Spiro[4.5]decane core : Enhances metabolic stability by restricting conformational flexibility .
  • 4-Fluorophenethyl group : Increases lipophilicity (logP ~3.5) and modulates CNS permeability .
  • Benzyl substituent : Contributes to π-π stacking interactions in target binding .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide derivative design for anticonvulsant activity?

  • Substituent variation : Replace the benzyl group with electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) to enhance binding to GABA receptors .
  • Spiro ring expansion : Test 6-membered spiro rings (e.g., spiro[4.6]) to improve solubility without losing activity .
  • In vivo validation : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models to correlate structural changes with efficacy .

Q. How should researchers resolve contradictions between in vitro and in vivo data?

  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., CYP450 assays) to identify bioavailability issues .
  • Dose adjustment : Optimize dosing regimens in rodent models to account for first-pass metabolism .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy discrepancies .

Q. What challenges arise during spiro ring formation, and how can they be mitigated?

  • Ring strain : High steric hindrance during cyclization reduces yields. Use low-temperature (–78°C) conditions and slow reagent addition .
  • Byproduct formation : Monitor reactions via TLC and employ scavengers (e.g., molecular sieves) to trap reactive intermediates .
  • Purification difficulties : Use gradient elution in column chromatography to separate spiro isomers .

Q. Which computational methods predict target binding and selectivity?

  • Molecular docking : Simulate interactions with GABAₐ receptors using AutoDock Vina (PDB: 6HUP) .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with sustained hydrogen bonds .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with anticonvulsant ED₅₀ .

Q. How can logP and solubility be optimized for CNS penetration?

  • Polar group incorporation : Introduce hydroxyl or amine groups at C4 or C8 positions to reduce logP .
  • Prodrug strategies : Mask amines as esters or carbamates to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .

Q. What analytical validations ensure batch-to-batch consistency?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to validate HPLC method robustness .
  • Chiral purity : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>99%) .

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (OSHA Category 2 for irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize acidic residues with NaHCO₃ and dispose via authorized waste services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.